The compound 8-Nitroisoquinolin-5-amine and its derivatives have garnered significant interest in the scientific community due to their potential applications in various fields, including antibacterial and antitumor treatments. The research into these compounds involves the synthesis of novel derivatives and the exploration of their biological activities, which could lead to the development of new therapeutic agents.
The antibacterial properties of 8-nitrofluoroquinolone derivatives, which are structurally related to 8-Nitroisoquinolin-5-amine, have been investigated. These compounds were synthesized by introducing various amine groups, which resulted in enhanced activity against gram-positive and gram-negative bacterial strains. The presence of the 8-nitro group facilitated the addition of weak nucleophiles, indicating a potential mechanism involving nucleophilic aromatic substitution that could be exploited for antibacterial purposes1.
In the realm of antitumor activity, novel 5-substituted-4-hydroxy-8-nitroquinazolines, which share a core structure with 8-Nitroisoquinolin-5-amine, have been synthesized to target EGFR and ErbB-2 oncogenic signaling. These compounds exhibited promising cell-based antitumor activity, with some derivatives showing high potency against human tumor cell lines overexpressing EGFR and ErbB-2. The study suggests that the anilino group at the 5-position of the core structure plays a crucial role in inhibiting these tyrosine kinases, which is a key mechanism of action for these antitumor agents2.
The research on 8-nitrofluoroquinolone derivatives has demonstrated that these compounds possess significant antibacterial activity. The derivatives with lipophilic groups showed enhanced activity against gram-positive strains such as S. aureus, with minimum inhibitory concentrations (MIC) in the range of 2-5 microg/mL. This suggests that 8-Nitroisoquinolin-5-amine derivatives could be developed as potent antibacterial agents1.
The antitumor potential of 8-nitroquinazoline derivatives has been evaluated, with some compounds showing dual inhibition of EGFR and ErbB-2 signaling pathways. These findings indicate that derivatives of 8-Nitroisoquinolin-5-amine could serve as a new class of antitumor agents, particularly for cancers that overexpress EGFR and ErbB-2. The study also highlights the importance of structural modifications at the 5-position to modulate selectivity and potency, providing a template for further drug development2.
The amination of nitroisoquinolines, including 8-Nitroisoquinoline, has been studied to understand the regioselectivity of this reaction. The findings from these studies can inform the synthesis of amino derivatives, which are important intermediates in the development of pharmaceuticals. The regioselectivity observed in the amination process is supported by frontier molecular orbital (FMO) calculations, which can guide the synthesis of more targeted and effective compounds3.
8-Hydroxy-5-nitroquinoline, a compound related to 8-Nitroisoquinolin-5-amine, has been compared to clioquinol for its anticancer properties. It was found to be more potent and less likely to be neurotoxic due to its lack of zinc ionophore activity. This suggests that 8-Nitroisoquinolin-5-amine derivatives could be more effective and safer alternatives to existing anti-cancer agents4.
The nucleophilic displacement of nitro groups with amines in polynitroaromatic compounds, including those related to 8-Nitroisoquinolin-5-amine, has been observed to exhibit remarkable regioselectivity. This regioselectivity is attributed to the stabilization of the intermediate sigma-complex by intramolecular hydrogen bonding, which could be a crucial factor in designing regioselective synthetic routes for pharmaceutical applications5.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: